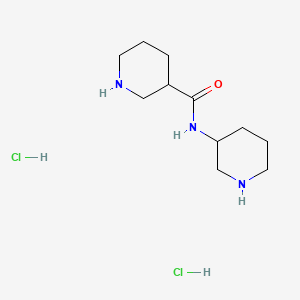![molecular formula C8H10FNO B15318959 2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
2-Fluoro-6-[(methylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10FNO It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 2-position and a methylamino group at the 6-position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the aromatic ring
Industrial Production Methods
Industrial production of 2-Fluoro-6-[(methylamino)methyl]phenol may involve large-scale S_NAr reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The methylamino group can be introduced using methylamine under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-[(methylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
2-Fluoro-6-[(methylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-[(methylamino)methyl]phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-[(methylamino)methyl]phenol
- 2-Fluoro-6-(methylamino)phenol
Uniqueness
2-Fluoro-6-[(methylamino)methyl]phenol is unique due to the specific positioning of the fluorine and methylamino groups on the phenol ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
2-fluoro-6-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10FNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3 |
Clé InChI |
DOIHLIXUHFIFQM-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C(=CC=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)






